The compound "Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate" is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided data does not directly discuss this compound, it does include information on various tert-butyl pyrrolopyridine derivatives and related structures. These compounds are often key intermediates or final products in the synthesis of biologically active molecules, including anti-inflammatory agents, nicotinic acetylcholine receptor agonists, and potential anticancer drugs.
Tert-butyl pyrrolopyridine derivatives have been evaluated for their potential as anti-inflammatory and analgesic agents. One study synthesized a series of compounds and found some with dual inhibitory activity on prostaglandin and leukotriene synthesis, showing comparable anti-inflammatory activity to indomethacin but with reduced ulcerogenic effects1. This suggests potential applications in the treatment of conditions like arthritis or other inflammatory diseases.
Another application is in the development of nicotinic acetylcholine receptor agonists. A large-scale synthesis of a tert-butyl hexahydro pyrrolopyridine carboxylate, an intermediate for these agonists, was optimized, indicating the importance of these compounds in therapeutic applications related to neurological disorders2.
The tert-butyl ester group has been utilized in continuous flow synthesis methods to create pyrrole-3-carboxylic acids, which are useful in the synthesis of various pharmacologically active compounds, including CB1 inverse agonists3. This demonstrates the role of tert-butyl pyrrolopyridine derivatives in modern, efficient pharmaceutical synthesis techniques.
Enantiomers of tert-butyl pyrrolopyridine derivatives have been synthesized and evaluated as antilipidemic agents, showing activity in lowering plasma triglycerides and cholesterol5. This points to their potential use in treating cardiovascular diseases associated with high lipid levels.
Tert-butyl pyrrolopyridine derivatives have also been identified as intermediates in the synthesis of small molecule anticancer drugs9. The versatility of these compounds allows for the development of a variety of anticancer agents, highlighting their significance in the ongoing search for effective cancer treatments.
The synthesis of 1-Boc-3-Iodo-7-azaindole typically involves several key steps:
The molecular structure of 1-Boc-3-Iodo-7-azaindole can be described as follows:
The Boc group enhances solubility and stability, while the iodine substituent can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical transformations .
1-Boc-3-Iodo-7-azaindole participates in various chemical reactions, including:
The choice of reagents and solvents significantly impacts the reaction outcomes, including yields and selectivity.
The mechanism of action for 1-Boc-3-Iodo-7-azaindole primarily revolves around its ability to act as a nucleophile or electrophile in various reactions:
Kinetic studies often reveal that reaction rates depend on solvent polarity and temperature, influencing both product formation and reaction efficiency .
1-Boc-3-Iodo-7-azaindole exhibits several notable physical and chemical properties:
The compound's melting point is generally reported around 100–120 °C, indicating its solid-state stability under standard conditions .
1-Boc-3-Iodo-7-Azaindole has significant applications in various fields:
1-Boc-3-iodo-7-azaindole (CAS Registry Number: 192189-18-7) is defined by a bicyclic aromatic system consisting of a pyrrole ring fused to a pyridine ring at the [2,3-b] positions. The core structure is 1H-pyrrolo[2,3-b]pyridine, commonly designated as 7-azaindole due to the positional equivalence of the pyridinic nitrogen to the indole 7-position. Systematic IUPAC nomenclature designates this compound as tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, reflecting the tert-butoxycarbonyl (Boc) group attached to the pyrrolic nitrogen (N1) and the iodine atom at the C3 position of the fused ring system [1] [3] [9].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 79°C | Solid state |
Density | 1.65 g/cm³ | Not specified |
Refractive Index | 1.634 | Not specified |
Rotatable Bond Count | 3 | Computational |
Hydrogen Bond Acceptors | 4 | Computational |
The synthetic exploitation of 7-azaindoles evolved substantially in the late 20th century, driven by their emergence as bioisosteres of purines and indoles in medicinal chemistry. Early routes to 3-iodo-7-azaindole precursors (CAS: 23616-57-1) involved electrophilic iodination using iodine or N-iodosuccinimide (NIS), though yields and regioselectivity were often suboptimal due to the inherent electron deficiency of the azaindole ring [5] [7]. The Boc protection strategy emerged as a pivotal advancement, enabling both nitrogen protection and regiocontrol during halogenation.
A transformative development occurred with the implementation of continuous flow chemistry for azaindole functionalization. This technology facilitated rapid, high-yielding iodination and subsequent Boc protection under intensified reaction conditions, significantly reducing processing times from hours to minutes. For example, flow-based protocols achieved near-quantitative iodination of 7-azaindole at C3, followed by in-line Boc protection to deliver 1-Boc-3-iodo-7-azaindole in multi-gram quantities with >95% purity [4]. This methodology addressed scalability limitations of batch processes and enabled efficient library synthesis for drug discovery.
Concurrently, this compound gained prominence in natural product synthesis. Its application in the total synthesis of variolin B—a marine alkaloid with potent kinase inhibitory activity—highlighted its utility as a coupling partner. Alvarez’s route employed the N-Boc-3-iodo-7-azaindole derivative in a Stille coupling with stannylpyrimidine to construct the central pyridopyrrolopyrimidine core, demonstrating compatibility with complex fragment couplings [6]. Similarly, Burgos and Vaquero exploited its halogen reactivity for palladium-catalyzed amination en route to variolin analogs [6].
The tert-butoxycarbonyl (Boc) group serves multiple critical functions in the chemistry of 3-iodo-7-azaindole beyond conventional nitrogen protection:
Regiodirecting Effects in Metalation and Borylation: The Boc group’s electron-withdrawing nature significantly enhances the acidity of the N1 proton while simultaneously directing ortho-metalation at C2. However, its most profound influence emerges in iridium-catalyzed C–H borylation, where it dictates exclusive β-selectivity (C3 position relative to nitrogen). Research demonstrated that N-Boc protection in 7-azaindole enables Ir(dtbpy)(COD)[Ir] catalysts to achieve >95% regioselectivity for the 3-borylated product, contrasting with the mixed regiochemistry observed for unprotected analogs. This regiocontrol arises from coordination of the Boc carbonyl oxygen to the iridium center, positioning the catalyst proximal to the C3-H bond [2].
Stability and Orthogonal Deprotection: Unlike silyl protections (e.g., TIPS), the Boc group withstands strongly basic and nucleophilic conditions encountered in Suzuki-Miyaura or Sonogashira couplings of the C3-iodo substituent. Crucially, Boc deprotection can be achieved thermally (140–180°C) without affecting boryl or halogen substituents—a finding pivotal for synthesizing regioisomerically pure heterocycles. Thermal deprotection proceeds via a concerted elimination mechanism, generating isobutylene and carbon dioxide while regenerating the parent azaindole [2] [6].
Electronic Modulation for Cross-Coupling: The Boc group moderately reduces electron density at C3, facilitating oxidative addition of palladium(0) into the C–I bond. This electronic effect accelerates cross-coupling rates compared to N-unprotected 3-iodo-7-azaindole. Consequently, 1-Boc-3-iodo-7-azaindole serves as a privileged scaffold for synthesizing kinase inhibitors, exemplified by its use in:
Table 2: Comparative Reactivity of Protected vs. Unprotected 3-Iodo-7-azaindole
Reaction Type | N-Protected System | Reaction Efficiency | Unprotected System | Reaction Efficiency |
---|---|---|---|---|
Ir-Catalyzed Borylation | Boc-protected at N1 | >90% yield, C3-selective | Unprotected | Mixed regioselectivity |
Suzuki-Miyaura Coupling | Boc-protected at N1 | Complete in 1–2 h (Pd₂dba₃) | Unprotected | Slower (4–6 h), lower yields |
Thermal Stability | Stable to 180°C | No decomposition | Unprotected | Dehydration/Decomposition |
The strategic integration of Boc protection thus transforms 7-azaindole into a versatile platform for regioselective elaboration, underpinning its status as an indispensable intermediate in pharmaceutical synthesis [2] [8] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0